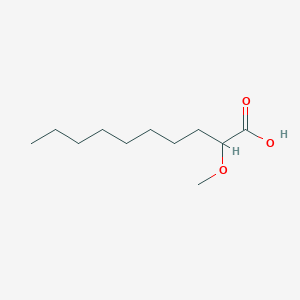
2-Methoxydecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxydecanoic acid is an organic compound with the molecular formula C11H22O3 It is a type of fatty acid that features a methoxy group attached to the second carbon of the decanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxydecanoic acid can be synthesized through several methods. One common approach involves the oxidation of the corresponding 2-methoxyalkanols with nitric acid in the presence of vanadate ions as a catalyst. The reaction is typically carried out at temperatures below 90 degrees Celsius, and the this compound is separated by distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This process is conducted in a relatively high aqueous solution at a pH value of less than or equal to 7 and temperatures around 50 degrees Celsius .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxydecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid and vanadate ions are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used to replace the methoxy group.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-Methoxydecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Medicine: Research suggests that this compound may have therapeutic applications due to its antimicrobial properties.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-methoxydecanoic acid exerts its effects involves its interaction with microbial cell membranes. The methoxy group enhances the compound’s ability to disrupt the lipid bilayer of bacterial cells, leading to cell lysis and death. This mechanism is particularly effective against Mycobacterium tuberculosis, making it a potential candidate for antimicrobial therapies .
Comparison with Similar Compounds
- 2-Methoxyoctanoic acid
- 2-Methoxyhexanoic acid
- 2-Methoxydodecanoic acid
Comparison: 2-Methoxydecanoic acid is unique due to its specific chain length and the position of the methoxy group. Compared to shorter or longer chain methoxy acids, it exhibits distinct physical and chemical properties, such as solubility and reactivity. Its antimicrobial activity is also notably higher than some of its analogs, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
66018-29-9 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-methoxydecanoic acid |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-10(14-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |
InChI Key |
WMKSSGPYLVBYJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14473048.png)

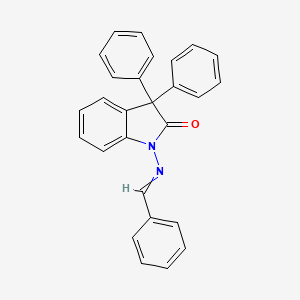
![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)


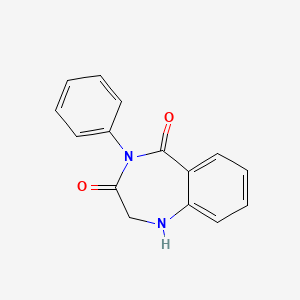

![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
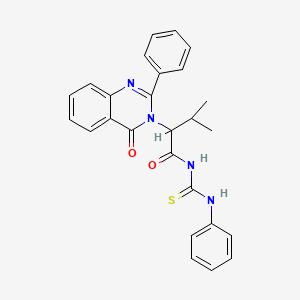

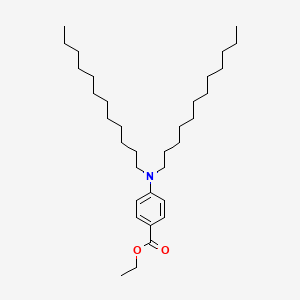
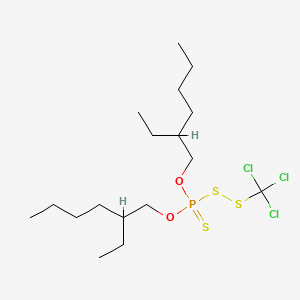
oxophosphanium](/img/structure/B14473122.png)
